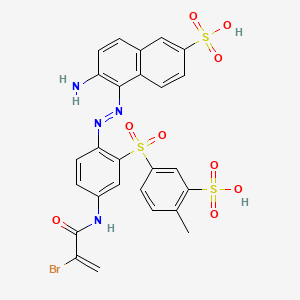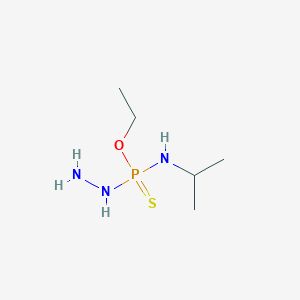
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate is an organic compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The compound’s structure includes an ethyl group, a propan-2-yl group, and a phosphoramidohydrazidothioate moiety, making it a complex molecule with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with isopropylamine to form an intermediate, which is then reacted with hydrazine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidohydrazidothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoramidates.
Wissenschaftliche Forschungsanwendungen
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a candidate for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its ability to interfere with biological processes in pests.
Wirkmechanismus
The mechanism of action of O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, making the compound useful in both therapeutic and pest control applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate: Another organophosphorus compound with similar structural features.
N,N-Diisopropylethylamine: A tertiary amine used in organic synthesis, known for its steric hindrance and non-nucleophilic properties.
Uniqueness
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it valuable in both research and practical applications.
Eigenschaften
CAS-Nummer |
55038-99-8 |
|---|---|
Molekularformel |
C5H16N3OPS |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
N-[ethoxy(hydrazinyl)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C5H16N3OPS/c1-4-9-10(11,8-6)7-5(2)3/h5H,4,6H2,1-3H3,(H2,7,8,11) |
InChI-Schlüssel |
IWFWKBYJWXQUDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NC(C)C)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


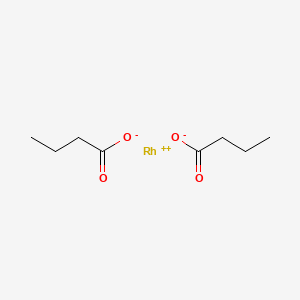

![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
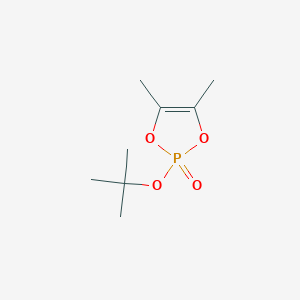
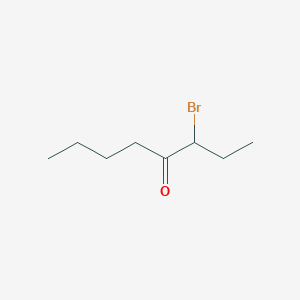
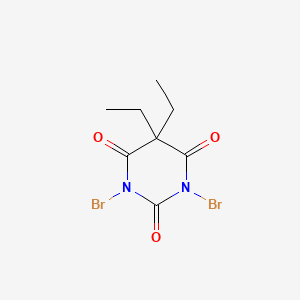
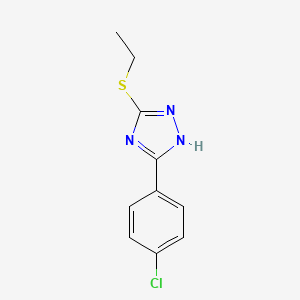
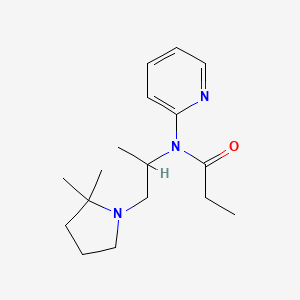
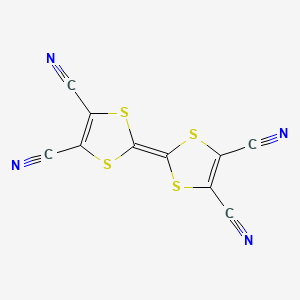
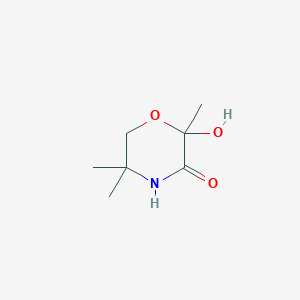
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
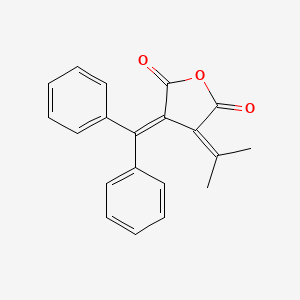
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
